Cas no 18260-76-9 (2-Methoxy-5,6-dimethylpyrimidin-4-amine)
2-Methoxy-5,6-dimethylpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Methoxy-5,6-dimethylpyrimidin-4-amine
- 6-Amino-2-methoxy-4,5-dimethylpyrimidin
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- Inchi: 1S/C7H11N3O/c1-4-5(2)9-7(11-3)10-6(4)8/h1-3H3,(H2,8,9,10)
- InChI Key: XVNPTXDHJUYMSR-UHFFFAOYSA-N
- SMILES: O(C)C1=NC(=C(C)C(C)=N1)N
Computed Properties
- Exact Mass: 153.09
- Monoisotopic Mass: 153.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 61
2-Methoxy-5,6-dimethylpyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089000529-1g |
2-Methoxy-5,6-dimethylpyrimidin-4-amine |
18260-76-9 | 97% | 1g |
$745.56 | 2023-09-02 | |
| Chemenu | CM512493-1g |
2-Methoxy-5,6-dimethylpyrimidin-4-amine |
18260-76-9 | 97% | 1g |
$657 | 2023-02-02 |
2-Methoxy-5,6-dimethylpyrimidin-4-amine Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2-Methoxy-5,6-dimethylpyrimidin-4-amine
Comprehensive Guide to 2-Methoxy-5,6-dimethylpyrimidin-4-amine (CAS No. 18260-76-9): Properties, Applications, and Market Insights
2-Methoxy-5,6-dimethylpyrimidin-4-amine (CAS No. 18260-76-9) is a specialized pyrimidine derivative gaining attention in pharmaceutical and agrochemical research. This compound, characterized by its methoxy and dimethyl substitutions, serves as a key intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for 2-Methoxy-5,6-dimethylpyrimidin-4-amine uses, synthesis methods, and supplier information, reflecting its growing importance in modern chemistry.
The molecular structure of 2-Methoxy-5,6-dimethylpyrimidin-4-amine features a pyrimidine core with strategic functional group placements that enhance its reactivity. With a molecular formula of C7H11N3O and molecular weight of 153.18 g/mol, this compound exhibits unique physicochemical properties that make it valuable for drug discovery applications. Current trends show increasing searches for pyrimidine derivatives in medicinal chemistry and heterocyclic compound applications, positioning this molecule as relevant to contemporary research needs.
In pharmaceutical applications, 2-Methoxy-5,6-dimethylpyrimidin-4-amine serves as a crucial building block for developing potential therapeutic agents. Its structural features make it particularly interesting for designing kinase inhibitors and antimicrobial compounds, addressing current healthcare challenges like antibiotic resistance. The compound's solubility characteristics and stability profile are frequently researched parameters, as evidenced by common search queries about pyrimidine amine solubility and storage conditions for such intermediates.
The agrochemical sector utilizes 2-Methoxy-5,6-dimethylpyrimidin-4-amine in developing novel crop protection agents. With growing global interest in sustainable agriculture and precision farming, this compound's potential in creating targeted pesticides aligns with current market demands. Industry professionals often search for pyrimidine-based agrochemicals and environmentally friendly pesticide intermediates, making this compound particularly relevant in today's agricultural research landscape.
Synthetic approaches to 2-Methoxy-5,6-dimethylpyrimidin-4-amine typically involve multi-step organic transformations starting from commercially available pyrimidine precursors. Recent literature highlights improved methods for regioselective amination and methoxy group introduction, addressing common challenges in pyrimidine chemistry. Laboratory searches frequently include terms like pyrimidine synthesis optimization and amine protection strategies, reflecting the practical considerations in working with this compound class.
Quality control of 2-Methoxy-5,6-dimethylpyrimidin-4-amine requires careful analytical characterization. Standard techniques include HPLC purity analysis, mass spectrometry confirmation, and NMR structural verification. The analytical community shows consistent interest in heterocyclic compound characterization methods, with particular attention to isomeric purity determination in substituted pyrimidines.
Market dynamics for 2-Methoxy-5,6-dimethylpyrimidin-4-amine reflect the broader trends in fine chemical supply. Current data indicates growing demand from contract research organizations and specialty chemical manufacturers. Procurement specialists commonly search for pyrimidine derivative suppliers and custom synthesis options, emphasizing the need for reliable sources of this intermediate.
Regulatory considerations for 2-Methoxy-5,6-dimethylpyrimidin-4-amine vary by application and region. While not classified as hazardous under standard protocols, proper laboratory handling procedures should always be followed. Safety-conscious researchers frequently look up chemical handling guidelines and personal protective equipment recommendations when working with such compounds.
Future research directions for 2-Methoxy-5,6-dimethylpyrimidin-4-amine may explore its potential in emerging fields like materials science and catalysis. The scientific community's growing interest in functionalized heterocycles and molecular engineering suggests expanding applications for this versatile building block. Recent search trends show increasing inquiries about pyrimidine derivatives in material applications and smart molecule design.
For researchers considering 2-Methoxy-5,6-dimethylpyrimidin-4-amine in their work, several practical aspects merit attention. The compound's storage stability, compatibility with common reagents, and scalability of synthesis are frequently discussed topics in technical forums. These practical considerations align with common search patterns including chemical intermediate handling and process chemistry optimization.
In conclusion, 2-Methoxy-5,6-dimethylpyrimidin-4-amine (CAS No. 18260-76-9) represents an important synthetic target with diverse applications across multiple industries. Its relevance to current research priorities in medicinal chemistry and agrochemical development ensures continued interest from the scientific community. As innovation in heterocyclic chemistry progresses, this compound will likely maintain its position as a valuable tool for molecular design and discovery.
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